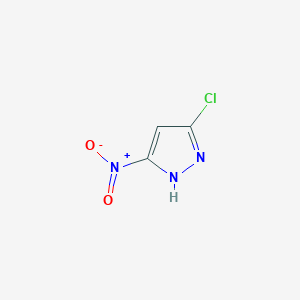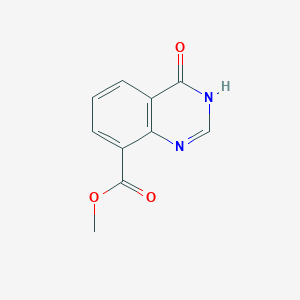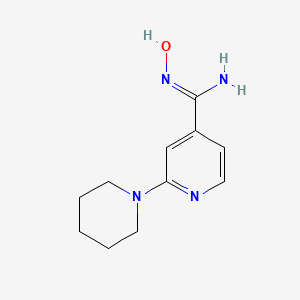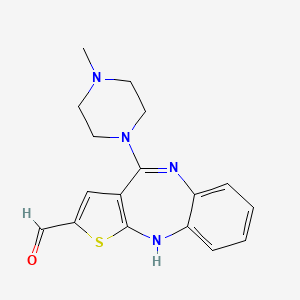
Olanzapine 2-Carboxaldehyde
描述
Olanzapine 2-Carboxaldehyde is a derivative of Olanzapine, which is an antipsychotic drug used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . It is a thienobenzodiazepine classified as an atypical or second-generation antipsychotic agent . The molecular formula of Olanzapine 2-Carboxaldehyde is C17H15D3N4OS .
Synthesis Analysis
The synthesis of Olanzapine derivatives has been studied. For instance, a synthetic preparation of compounds by reaction of olanzapine with the singlet oxygen mimic 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is presented .
Molecular Structure Analysis
The molecular structure of Olanzapine 2-Carboxaldehyde is closely related to that of Olanzapine. The crystal structure landscape of Olanzapine has been explored, and it has been found that Olanzapine cannot pack with an efficiency of more than 70%, which explains the role of solvent in stabilizing the solvate structures .
Physical And Chemical Properties Analysis
The solubility of two anhydrous forms of Olanzapine in pure solvents with different polarities in a temperature range of 20 to 60° Celsius (°C) has been studied . The impact of the solvents and the cooling rate on the nucleation temperature and the properties of the crystals obtained, crystal habit, crystal phase, and crystal size distribution has also been investigated .
科学研究应用
Impact on Metabolic Pathways
- Insulin Resistance and Hepatic Metabolism: Studies have demonstrated that Olanzapine induces insulin resistance by mediating the IRS/PI3K/Akt signaling pathway, leading to increased fasting plasma insulin concentration and hepatic triglyceride accumulation in male rats. This insight helps in understanding the biochemical basis behind some metabolic adverse effects associated with Olanzapine (Ren et al., 2019).
- Liver Steatosis: Further research highlights the drug's role in up-regulating hepatic fatty acid transporters and inhibiting/down-regulating hepatic OCTN2, contributing to liver steatosis. These findings suggest pathways through which Olanzapine influences liver fat metabolism (Jiang et al., 2019).
Neurochemical Effects
- Serotonin Receptor 2C and Weight Gain: Investigation into the neurochemical pathways affected by Olanzapine indicates its interaction with the serotonin receptor 2C (HTR2C) as a mechanism underlying drug-induced weight gain. This suggests a potential target for mitigating this adverse effect through specific receptor modulation (Lord et al., 2017).
Genetic and Epigenetic Factors
- Genetic Variability in Metabolic Response: Research has identified genetic factors that may influence the variability in metabolic response to Olanzapine, including polymorphisms in the dopamine receptor D4 gene. These findings could lead to more personalized approaches to managing drug-induced metabolic side effects (Thomas et al., 2008).
- Epigenetic Modulations: Studies have also explored how Olanzapine influences epigenetic modulations of the PPARγ pathway, suggesting a complex interaction between drug administration and lipid metabolism regulation at the genetic level. This research opens avenues for targeted interventions to address metabolic disorders induced by antipsychotic medication (Su et al., 2020).
Microbial Interaction
- Interaction with the Gut Microbiome: An intriguing area of research is the interaction between Olanzapine and the gut microbiome, suggesting that the drug's weight gain side effects may be mediated through changes in the microbial composition. This highlights the significance of the microbiota in pharmacological effects and side effects (Morgan et al., 2014).
安全和危害
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVWUCKQZRTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858247 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olanzapine 2-Carboxaldehyde | |
CAS RN |
1330277-34-3 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



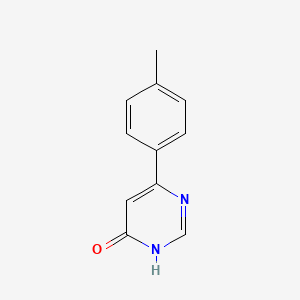
![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)

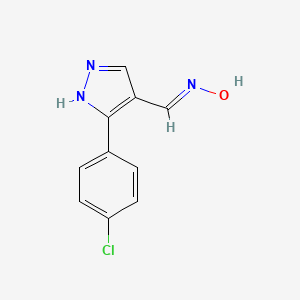
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)
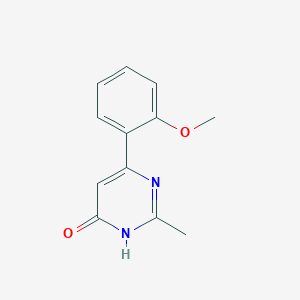
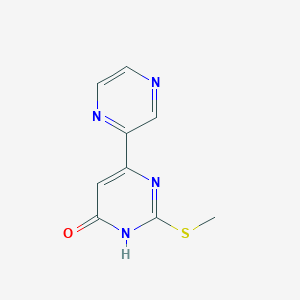
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
